Cas no 1807254-79-0 (3-Cyano-5-difluoromethyl-4-methylbenzoic acid)
3-Cyano-5-difluoromethyl-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-difluoromethyl-4-methylbenzoic acid
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- Inchi: 1S/C10H7F2NO2/c1-5-7(4-13)2-6(10(14)15)3-8(5)9(11)12/h2-3,9H,1H3,(H,14,15)
- InChI Key: XANJZFVISIJMFS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)O)C=C(C#N)C=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 297
- XLogP3: 2.2
- Topological Polar Surface Area: 61.1
3-Cyano-5-difluoromethyl-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011108-250mg |
3-Cyano-5-difluoromethyl-4-methylbenzoic acid |
1807254-79-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010011108-500mg |
3-Cyano-5-difluoromethyl-4-methylbenzoic acid |
1807254-79-0 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
| Alichem | A010011108-1g |
3-Cyano-5-difluoromethyl-4-methylbenzoic acid |
1807254-79-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
3-Cyano-5-difluoromethyl-4-methylbenzoic acid Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Cyano-5-difluoromethyl-4-methylbenzoic acid
Comprehensive Overview of 3-Cyano-5-difluoromethyl-4-methylbenzoic acid (CAS No. 1807254-79-0)
3-Cyano-5-difluoromethyl-4-methylbenzoic acid (CAS No. 1807254-79-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a cyano group, a difluoromethyl group, and a carboxylic acid moiety in its molecular framework makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most searched questions related to this compound is: "What are the applications of 3-Cyano-5-difluoromethyl-4-methylbenzoic acid in medicinal chemistry?" The answer lies in its ability to serve as a key building block for small-molecule drugs. Its electron-withdrawing groups enhance binding affinity to target proteins, making it valuable for designing enzyme inhibitors. Additionally, the difluoromethyl group is known to improve metabolic stability, a hot topic in modern drug design.
Another trending topic in the scientific community is the role of fluorinated compounds in sustainable chemistry. 3-Cyano-5-difluoromethyl-4-methylbenzoic acid aligns with this trend, as fluorine incorporation often enhances bioavailability and reduces environmental persistence. This has led to increased searches for "green synthesis methods for fluorinated benzoic acids", highlighting the demand for eco-friendly production techniques.
The compound's crystalline properties and solubility characteristics are also frequently discussed. Researchers often inquire about "optimizing crystallization conditions for 3-Cyano-5-difluoromethyl-4-methylbenzoic acid", as these factors critically impact its purification and formulation. Recent studies suggest that controlled recrystallization from polar aprotic solvents can yield high-purity material, a technique gaining traction in process chemistry forums.
In analytical chemistry, HPLC and LC-MS methods for quantifying 1807254-79-0 are highly sought after. Laboratories prioritize developing robust analytical protocols to ensure batch consistency, especially when the compound is used in high-throughput screening. The cyano group's UV absorbance at 220-240 nm facilitates detection, making reverse-phase HPLC a preferred choice for quality control.
From a commercial perspective, supply chain inquiries often focus on "scalable synthesis routes for CAS 1807254-79-0". Current literature describes multi-step sequences starting from readily available 4-methylbenzoic acid derivatives, with palladium-catalyzed cyanation and electrophilic fluorination as critical steps. These methods align with industry needs for cost-effective production at kilogram scales.
The compound's patent landscape reveals growing interest, particularly in crop protection chemicals and anti-inflammatory drug candidates. This correlates with search trends showing rising queries about "IP status of difluoromethyl benzoic acid derivatives". Several 2022-2023 patents highlight its incorporation into herbicidal compositions, addressing the agricultural sector's demand for novel mode-of-action herbicides.
Thermodynamic studies of 3-Cyano-5-difluoromethyl-4-methylbenzoic acid provide insights into its stability under various pH conditions—a critical parameter for formulation scientists. Data indicates optimal stability in slightly acidic environments (pH 4-6), explaining its frequent use in lyophilized drug products. This property makes it a subject in searches like "pH-dependent degradation kinetics of fluorinated aromatics".
Emerging applications in material science have also been noted, particularly in designing liquid crystal precursors and organic semiconductors. The compound's planar aromatic core and polar substituents enable tunable electronic properties, resonating with searches for "fluorinated building blocks for OLED materials". This interdisciplinary potential significantly expands its market relevance beyond life sciences.
Quality specifications for CAS 1807254-79-0 typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metals. These standards reflect GMP expectations for pharmaceutical intermediates, driving technical queries about "validation of purification processes for cyano-difluoromethyl benzoates". Advanced techniques like simulated moving bed chromatography are being explored to meet these demands.
In conclusion, 3-Cyano-5-difluoromethyl-4-methylbenzoic acid represents a multifaceted compound bridging medicinal chemistry, agrochemicals, and advanced materials. Its growing prominence in research publications and patent filings underscores its value as a privileged scaffold in molecular design. As synthetic methodologies advance and new applications emerge, this compound will likely remain a focus of both academic and industrial innovation.
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